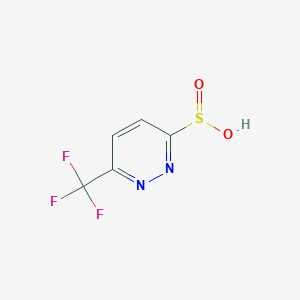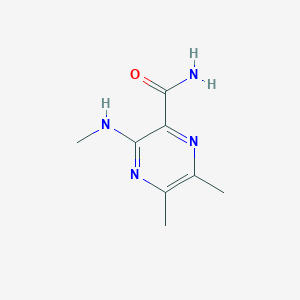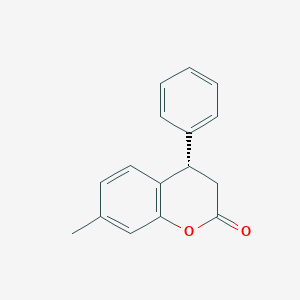
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 4th position, and a methylmethanamine group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-4-(trifluoromethyl)pyridine.
N-Methylation: The pyridine derivative is then subjected to N-methylation using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine N-oxide derivatives.
Reduction: Can produce reduced amine derivatives.
Substitution: Results in substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-4-(trifluoromethyl)pyridine: Lacks the N-methylmethanamine group.
4-(Trifluoromethyl)pyridine: Lacks both the methoxy and N-methylmethanamine groups.
N-Methylmethanamine: Lacks the pyridine ring and substituents.
Uniqueness
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C9H11F3N2O |
|---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
1-[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C9H11F3N2O/c1-13-4-6-5-14-8(15-2)3-7(6)9(10,11)12/h3,5,13H,4H2,1-2H3 |
InChI-Schlüssel |
FYQIIFYPEORQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN=C(C=C1C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)


![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)




![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)


